molecular formula C8H6ClNO B1582411 6-Chloro-2-methylbenzo[d]oxazole CAS No. 63816-18-2

6-Chloro-2-methylbenzo[d]oxazole

Cat. No. B1582411
CAS RN: 63816-18-2
M. Wt: 167.59 g/mol
InChI Key: LAZJZCLGDISMLM-UHFFFAOYSA-N
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Description

6-Chloro-2-methylbenzo[d]oxazole is an organic compound with the molecular weight of 167.59 . It is a white to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylbenzo[d]oxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Chloro-2-methylbenzo[d]oxazole is a white to yellow powder or crystals . It has a low solubility at room temperature but can dissolve in alcohol solvents and chlorinated hydrocarbons .

Scientific Research Applications

Specific Application: Synthesis of NHC Complexes

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Chloro-7-methylbenzo[d]oxazole has been used in the synthesis of NHC (N-heterocyclic carbene) complexes.
  • Methods of Application or Experimental Procedures: The process involves oxidative addition to metal complexes. This process yields compounds with NH, NMe-substituted NHC ligands.
  • Results or Outcomes: The specific results or outcomes of this process are not provided in the source.

Synthesis of Quinazolinones

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 6-Chloro-2-methylbenzo[d]oxazole has been used in the synthesis of quinazolinones . Quinazolinones are a class of compounds that have shown a wide range of biological activities, including antibacterial potential .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of 6-Chloro-2-methylbenzo[d]oxazole with various substituted phenyl amines . The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes: The synthesized quinazolinones were tested against various bacteria and fungi, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus . The specific results or outcomes of these tests are not provided in the source .

Synthesis of Oxazole-Based Molecules

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
  • Methods of Application or Experimental Procedures: The specific experimental procedures and technical details are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of these tests are not provided in the source .

Safety And Hazards

6-Chloro-2-methylbenzo[d]oxazole is a hazardous substance. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

6-Chloro-2-methylbenzo[d]oxazole has a wide range of applications in organic synthesis . It can be used as a pharmaceutical intermediate for the synthesis of bioactive compounds . Furthermore, it can also be used in the synthesis of dyes, pigments, and photosensitive materials .

properties

IUPAC Name

6-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJZCLGDISMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070008
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylbenzo[d]oxazole

CAS RN

63816-18-2
Record name 6-Chloro-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63816-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 6-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063816182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 6-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7070008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Mayo, X Yu, X Zhou, X Feng… - The Journal of …, 2014 - ACS Publications
Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI are presented. Various 2-substituted benzoxazoles were obtained …
Number of citations: 69 pubs.acs.org

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